molecular formula C12H14O2 B2534184 (2S)-2-(3-Cyclopropylphenyl)propanoic acid CAS No. 2248176-12-5

(2S)-2-(3-Cyclopropylphenyl)propanoic acid

Cat. No.: B2534184
CAS No.: 2248176-12-5
M. Wt: 190.242
InChI Key: PRPSZJPJCDNFQN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3-Cyclopropylphenyl)propanoic acid: is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-Cyclopropylphenyl)propanoic acid typically involves the formation of the cyclopropyl group and its subsequent attachment to the phenyl ring. One common method includes the use of cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like diazomethane or Simmons-Smith reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalytic systems to ensure high yield and selectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(3-Cyclopropylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens, sulfuric acid

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, aldehydes

    Substitution: Nitro, halogenated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of (2S)-2-(3-Cyclopropylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its overall biological activity .

Properties

IUPAC Name

(2S)-2-(3-cyclopropylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(12(13)14)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPSZJPJCDNFQN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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